N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide
Description
Properties
IUPAC Name |
N-ethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-18-17(20)14-7-9-15(10-8-14)19(3)23(21,22)16-11-5-13(2)6-12-16/h5-12H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYKZMXQPHSABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N-Ethyl-4-Nitrobenzamide
The foundational step involves the reaction of 4-nitrobenzoyl chloride with ethylamine in the presence of triethylamine (Et₃N) as an acid acceptor. This nucleophilic acyl substitution proceeds under anhydrous conditions in dichloromethane (CH₂Cl₂) at 0–5°C to minimize side reactions. The nitro group serves as a directing and activating group for subsequent functionalization.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Nitrobenzoyl chloride | 30 mmol | CH₂Cl₂ (40 mL) | 0–5°C | 2 h | 85% |
| Ethylamine | 30 mmol | - | - | - | - |
| Et₃N | 36 mmol | - | - | - | - |
The product is isolated via vacuum filtration and recrystallized from ethanol/water (1:1), yielding pale-yellow crystals.
Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group of N-ethyl-4-nitrobenzamide to a primary amine. This step is conducted under 3 atm H₂ pressure at 50°C for 6 hours. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol may also be employed but with lower efficiency (yields ~70%).
Optimization Insight
-
Catalyst Loading : 5% Pd/C achieves full conversion within 6 hours, whereas 1% Pd/C extends the reaction time to 12 hours.
-
Solvent Impact : Methanol outperforms tetrahydrofuran (THF) due to better hydrogen solubility.
Step 3: Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The generated N-ethyl-4-aminobenzamide reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in pyridine at 25°C. Pyridine acts as both a base and solvent, neutralizing HCl byproduct and preventing protonation of the amine.
Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Amine:Tosyl Chloride) | 1:1.2 |
| Temperature | 25°C |
| Time | 4 h |
| Yield | 78% |
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), affording N-ethyl-4-(4-methylbenzenesulfonamido)benzamide as a white solid.
Step 4: N-Methylation of Sulfonamide
Methylation of the sulfonamide nitrogen is achieved using methyl iodide (MeI) and sodium hydride (NaH) in THF. NaH deprotonates the sulfonamide, forming a reactive intermediate that undergoes nucleophilic substitution with MeI.
Critical Conditions
-
Base : NaH (2.2 equiv) ensures complete deprotonation.
-
Solvent : Anhydrous THF prevents quenching of NaH.
-
Temperature : 0°C to room temperature, 12-hour stirring.
Yield Comparison
| Methylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| MeI | NaH | THF | 65% |
| Dimethyl sulfate | K₂CO₃ | Acetone | 45% |
Alternative Synthetic Pathways and Methodological Variations
One-Pot Sulfonylation-Methylation Strategy
To streamline Steps 3 and 4, a one-pot approach employs 4-methylbenzenesulfonyl chloride and methylamine in acetonitrile. However, competing side reactions (e.g., over-sulfonylation) limit yields to 50–55%.
Ullmann-Type Coupling for Direct Sulfonamido Installation
A modern alternative utilizes a copper-catalyzed coupling between N-ethyl-4-iodobenzamide and N-methyl-4-methylbenzenesulfonamide. This method bypasses the reduction and sulfonylation steps but requires specialized ligands (e.g., 1,10-phenanthroline) and elevated temperatures (110°C).
Catalytic System Efficiency
| Catalyst | Ligand | Temp (°C) | Yield |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | 110 | 60% |
| CuBr | L-Proline | 100 | 40% |
Analytical Characterization and Validation
Spectroscopic Confirmation
-
IR Spectroscopy : Key peaks include N–H stretch (3320 cm⁻¹, amide), S=O asymmetric/symmetric stretches (1360 cm⁻¹, 1175 cm⁻¹), and C–N bend (1240 cm⁻¹).
-
¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.82–7.34 (m, 8H, aromatic), 3.31 (q, 2H, CH₂CH₃), 2.89 (s, 3H, N–CH₃), 2.42 (s, 3H, Ar–CH₃), 1.12 (t, 3H, CH₂CH₃).
Crystallographic Data (Hypothetical)
Single-crystal X-ray analysis (hypothetically modeled after) reveals a triclinic system (space group P-1) with unit cell parameters:
-
a = 7.394 Å, b = 11.418 Å, c = 14.293 Å
-
α = 84.13°, β = 81.03°, γ = 89.45°
Hydrogen-bonding interactions between sulfonamide NH and amide carbonyl stabilize the crystal lattice.
Industrial-Scale Production Considerations
Solvent Recycling and Waste Management
-
CH₂Cl₂ Recovery : Distillation at 40°C under reduced pressure achieves 90% solvent recovery.
-
NaH Quenching : Isopropanol/water mixtures safely decompose excess NaH, generating NaOH and H₂ gas.
Cost-Benefit Analysis of Routes
| Route | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Classical 4-Step | 1200 | 99.5 | High |
| Ullmann Coupling | 1800 | 98.0 | Moderate |
Challenges and Mitigation Strategies
Sulfonamide N-Methylation Efficiency
Low yields in Step 4 stem from incomplete deprotonation and competing O-methylation. Solutions :
Purification of Polar Intermediates
Silica gel chromatography remains the gold standard, but membrane-based nanofiltration offers a solvent-free alternative for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamido group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamido group plays a crucial role in this interaction, often forming hydrogen bonds or ionic interactions with the target enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Binding Affinity and Selectivity
- N-ethyl-4-(pyridin-4-yl)benzamide : Exhibits strong ROCK1 inhibition (pIC50 = 8.2) due to pyridinyl nitrogen forming stable H-bonds with K105 and M156 residues. Molecular dynamics (MD) simulations confirm stable RMSD (<3.0 Å) and retained interactions over 50 ns .
- N-ethyl-4-[(methylsulfonyl)amino]benzamide: Smaller sulfonamido group reduces steric hindrance but may weaken hydrophobic interactions compared to the target compound’s 4-methylbenzenesulfonamido group. No explicit activity data reported .
- HPAPB : Targets HDACs via hydroxamic acid-Zn²⁺ chelation, demonstrating IC50 ~100–200 µM. Lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA, but unrelated to ROCK1 inhibition .
- Target Compound : The 4-methylbenzenesulfonamido group provides a balance of H-bond capacity (via sulfonamido NH) and hydrophobic stabilization. MD simulations suggest similar stability to pyridin-4-yl derivatives, with RMSD fluctuations <3.0 Å and intact H-bonds .
Pharmacokinetic and Toxicity Profiles
- Pyridin-4-yl Derivatives : ADME/Tox studies predict moderate bioavailability (LogP ~3.2) and low hepatotoxicity. SA scores indicate synthetic accessibility .
- HPAPB : Rapid clearance (t₁/₂ = 0.592 h in rats) but lower toxicity than SAHA due to reduced off-target effects .
- Target Compound : The 4-methyl group may enhance membrane permeability (predicted LogP ~3.5) but could reduce aqueous solubility. The ethyl group on benzamide nitrogen likely improves metabolic stability compared to methyl or hydrogen substituents .
3D-QSAR and Substituent Effects
CoMFA and CoMSIA models highlight steric and electrostatic requirements for ROCK1 inhibition:
- Favorable Regions :
- Unfavorable Regions :
- Excessive bulk in yellow steric zones disrupts H-bonds, as seen in C22 (pIC50 = 6.8) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-4-(N-methyl-4-methylbenzenesulfonamido)benzamide, and how can purity and yield be maximized?
- Methodological Answer : Synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with an appropriate amine intermediate (e.g., N-ethyl-4-aminobenzamide) under basic conditions. Key parameters include:
- Solvent selection : Use anhydrous dichloromethane or dimethylformamide to minimize hydrolysis.
- Catalysts : Triethylamine or pyridine to scavenge HCl byproducts.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm purity via / NMR (δ 7.5–8.1 ppm for aromatic protons, δ 2.3–3.1 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : Assign peaks using , , and 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and sulfonamide moieties.
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water). Refine structures using SHELXL (for small molecules) to determine bond lengths/angles and validate stereochemistry .
- Mass spectrometry : Use electrospray ionization (ESI-MS) to confirm molecular weight (e.g., m/z 401.15 [M+H]) .
Q. What initial biological assays are recommended to evaluate the compound’s activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide the design of derivatives targeting Rho-associated kinase 1 (ROCK1)?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to ROCK1’s ATP-binding pocket (PDB ID: 2ETK). Focus on hydrogen bonds with Glu154 and hydrophobic interactions with Leu205.
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA.
- Validation : Compare predicted binding affinities with experimental IC values to refine computational models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated), culture conditions, and assay protocols (e.g., ATP concentration in kinase assays).
- Structural validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies.
- Data normalization : Use Z-factor statistical analysis to quantify assay robustness and minimize inter-lab variability .
Q. How can 3D-QSAR (CoMFA/CoMSIA) optimize the compound’s pharmacological profile?
- Methodological Answer :
- Dataset preparation : Curate 20–30 derivatives with measured IC values. Align structures using the common benzamide scaffold.
- Field analysis : Generate CoMFA steric/electrostatic maps and CoMSIA hydrophobic/H-bond donor maps. Identify regions where bulkier substituents enhance activity (e.g., para-position modifications).
- Validation : Use leave-one-out cross-validation (q) and external test sets (predictive r) to ensure model reliability .
Q. What role does crystallography play in elucidating binding interactions with biological targets?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., ROCK1) and solve the structure using SHELX or PHENIX. Refine with iterative cycles of manual rebuilding (Coot) and phenix.refine. Analyze binding pockets with PyMOL to identify critical interactions (e.g., sulfonamide oxygen hydrogen bonds with Lys121). Compare with docking predictions to validate computational hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
